molecular formula C8H3BrF3NO B13426159 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole

Cat. No.: B13426159
M. Wt: 266.01 g/mol
InChI Key: ZAQLWPUSLSANAX-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole typically involves the introduction of the bromo(difluoro)methyl group and the fluoro substituent onto the benzoxazole ring. One common method is the reaction of 4-fluoro-1,3-benzoxazole with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while Suzuki-Miyaura coupling can produce aryl-substituted benzoxazoles.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies to investigate its biological activity and potential as a drug candidate.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Agrochemicals: The compound can be used in the synthesis of agrochemical agents for pest control and crop protection

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group and the fluoro substituent can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole is unique due to the presence of both a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-6-4(10)2-1-3-5(6)14-7/h1-3H

InChI Key

ZAQLWPUSLSANAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C(F)(F)Br

Origin of Product

United States

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